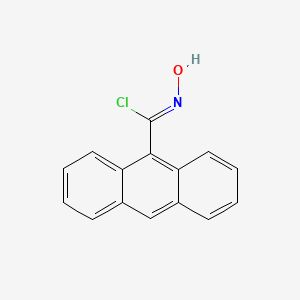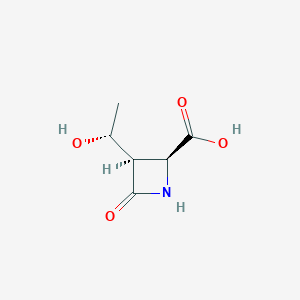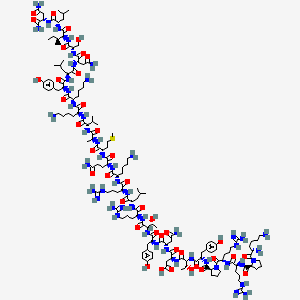
alpha-Chloro-9-anthraldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of d-2-Aminobutyric acid can be achieved through an in vitro tri-enzymatic catalytic system composed of l-threonine ammonia lyase (l-TAL), d-amino acid dehydrogenase (d-AADH), and formate dehydrogenase (FDH). This method uses l-threonine as the starting material, producing d-2-Aminobutyric acid with high optical purity and yield, demonstrating an attractive method with high atomic economy (Chen et al., 2017). Another approach for synthesizing l-2-Aminobutyric acid involves a transamination reaction from l-threonine and l-aspartic acid, utilizing threonine deaminase and aromatic aminotransferase, with alanine racemase and d-amino acid oxidase introduced to remove by-products and increase purity (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of L-2-aminobutyric acid exhibits complex, yet fully ordered crystalline arrangements with significant hydrogen-bond networks, which are crucial for its stability and reactivity (Görbitz, 2010).
Chemical Reactions and Properties
L-2-Aminobutyric acid is involved in various chemical reactions, including transaminase-catalyzed asymmetric synthesis from achiral reactants, demonstrating its potential in enantioselective synthesis and highlighting its chemical reactivity (Shin & Kim, 2009). Its chemical properties allow it to participate in novel synthesis pathways, creating a range of unnatural amino acids with unique functional groups (Trofimov et al., 2007).
Physical Properties Analysis
The physical properties of L-2-aminobutyric acid, such as solubility, melting point, and crystal structure, are important for its application in pharmaceutical formulations and synthesis processes. Its polymorphism and phase transitions are particularly relevant for understanding its stability under different conditions (Smets et al., 2017).
Chemical Properties Analysis
The chemical properties of L-2-aminobutyric acid, including its reactivity with other compounds and its role in enzymatic reactions, are critical for its utilization in synthetic chemistry and biotechnological applications. Its involvement in the biosynthesis pathway in Escherichia coli, engineered for L-2-aminobutyric acid production, showcases its chemical versatility and potential for industrial-scale production (Xu et al., 2019).
Scientific Research Applications
Anthraquinone Applications in Medicine and Technology
Anthraquinones, including compounds structurally related to alpha-Chloro-9-anthraldoxime, have been explored for various applications across medicine, technology, and environmental science. These compounds, characterized by the anthraquinone structure, offer a broad range of activities due to their diverse chemical modifications and properties.
Medical Applications
Anthraquinones are integral to several chemotherapeutic agents due to their ability to intercalate DNA and disrupt cellular processes in cancer cells. For example, doxorubicin, an anthracycline antibiotic derived from anthraquinones, is widely used in cancer therapy despite its cardiotoxic risks. Advances in liposomal formulations of anthraquinones, such as non-pegylated liposomal doxorubicin, have shown to reduce cardiac risks while maintaining anti-cancer efficacy, highlighting the ongoing research into safer and more effective therapeutic indices (Leonard et al., 2009).
Technological and Environmental Applications
Beyond medicinal applications, anthraquinones have been researched for their electroactive properties, making them suitable for use in energy storage systems, solar cell devices, and as electrochemical sensors. The conducting and redox-active properties of anthraquinones make them valuable in creating sustainable and efficient materials for technological applications (Zarren et al., 2019).
Agricultural Applications
Anthraquinones also find applications in agriculture as biopesticides, showcasing their versatility. For instance, they have been used as chemical repellents and feeding deterrents against a variety of pests, highlighting their potential in non-lethal pest management strategies to protect crops without harming the environment or human health (DeLiberto & Werner, 2016).
properties
IUPAC Name |
(9Z)-N-hydroxyanthracene-9-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-ICFOKQHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chloro-9-anthraldoxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)